molecular formula C15H18N2O4 B269620 Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-

Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-

Cat. No. B269620
M. Wt: 290.31 g/mol
InChI Key: PDPCWCMINYWCAN-UHFFFAOYSA-N
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Description

Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-, also known as PMA-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMA-5 is a derivative of the amphetamine class of compounds and has been shown to have a unique mechanism of action compared to other amphetamine derivatives. In

Mechanism of Action

Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- acts as a potent releaser of dopamine and norepinephrine in the brain. This mechanism of action is different from other amphetamine derivatives, which act as reuptake inhibitors of these neurotransmitters. Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- binds to the vesicular monoamine transporter (VMAT2) in the presynaptic neuron, which leads to the release of dopamine and norepinephrine into the synaptic cleft. This results in increased neurotransmitter activity in the brain, which is thought to be responsible for the therapeutic effects of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-.
Biochemical and Physiological Effects:
Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine release, Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has been shown to increase the activity of the serotonin system in the brain. Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has also been shown to increase heart rate and blood pressure, which are common side effects of amphetamine derivatives.

Advantages and Limitations for Lab Experiments

One of the advantages of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is its unique mechanism of action compared to other amphetamine derivatives. This makes it a promising candidate for the treatment of psychiatric disorders that are not responsive to other treatments. However, Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has several limitations for lab experiments. Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is a controlled substance, which makes it difficult to obtain for research purposes. In addition, the synthesis of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-. One direction is the development of new synthetic methods for Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- that are more efficient and cost-effective. Another direction is the study of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- in animal models of psychiatric disorders to determine its efficacy and safety. Finally, the development of new derivatives of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- that have improved therapeutic properties is another promising direction for future research.
Conclusion:
In conclusion, Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has a unique mechanism of action compared to other amphetamine derivatives, which makes it a promising candidate for the treatment of psychiatric disorders. However, the synthesis of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is a complex process that requires expertise in organic chemistry, and Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is a controlled substance, which makes it difficult to obtain for research purposes. Despite these limitations, there are several promising future directions for the study of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-, including the development of new synthetic methods, the study of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- in animal models, and the development of new derivatives with improved therapeutic properties.

Synthesis Methods

The synthesis of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the amide product, which is then reduced using lithium aluminum hydride to yield Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-. The synthesis of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- is in the treatment of attention deficit hyperactivity disorder (ADHD). Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in ADHD. In addition, Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)- has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

Product Name

Benzenepropanamide, 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)-

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C15H18N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4,6,8-9H,5,7H2,1-3H3,(H,16,17,18)

InChI Key

PDPCWCMINYWCAN-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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